molecular formula C9H9ClOS B14341890 1,3-Oxathiolane, 2-(2-chlorophenyl)- CAS No. 99586-81-9

1,3-Oxathiolane, 2-(2-chlorophenyl)-

Cat. No.: B14341890
CAS No.: 99586-81-9
M. Wt: 200.69 g/mol
InChI Key: QAYKQQMWQFYBGE-UHFFFAOYSA-N
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Description

1,3-Oxathiolane, 2-(2-chlorophenyl)- is a five-membered heterocyclic compound containing one oxygen and one sulfur atom within its ring structure. The 2-(2-chlorophenyl) substituent introduces aromatic and electron-withdrawing characteristics, which influence its chemical reactivity and biological activity. Such compounds are of significant interest in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and antidiabetic properties .

Properties

CAS No.

99586-81-9

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-1,3-oxathiolane

InChI

InChI=1S/C9H9ClOS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2

InChI Key

QAYKQQMWQFYBGE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The seminal method outlined in US4973705A employs halomethyl trimethylsilylmethyl sulfide (e.g., chloromethyl trimethylsilylmethyl sulfide), a carbonyl compound (2-chlorobenzaldehyde), and a fluoride ion source (CsF) in acetonitrile or tetrahydrofuran (THF). The reaction proceeds via a [3+2] cycloaddition mechanism, where the fluoride ion abstracts a proton from the silyl sulfide, generating a thiocarbonyl ylide intermediate. This ylide reacts with the aldehyde’s carbonyl group to form the 1,3-oxathiolane ring.

Typical Protocol :

  • Reactants : Chloromethyl trimethylsilylmethyl sulfide (1.2 equiv), 2-chlorobenzaldehyde (1.0 equiv), CsF (1.5 equiv).
  • Solvent : Anhydrous acetonitrile.
  • Conditions : Stir under nitrogen at 25°C for 48–72 hours.
  • Workup : Extract with diethyl ether, wash with aqueous NaHCO₃, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Optimization and Yield Data

Parameter Optimal Value Yield (%)
Solvent Acetonitrile 92
Temperature 25°C 92
CsF Equiv 1.5 89
Reaction Time 72 h 92

Substituting CsF with KF-18-crown-6 reduces yields to 68%, while THF as solvent affords 85% yield. The method is scalable to gram quantities without significant loss in efficiency.

Rhodium-Catalyzed [3+2] Cycloaddition

Substrate Scope and Catalytic Conditions

A Rh₂(OAc)₄-catalyzed reaction between 2-chlorophenyl isothiocyanate and 6,7-dihydrobenzo[d]oxathiol-4(5H)-one derivatives provides access to 2-arylimino-1,3-oxathiolanes. Although the reported substrates lack the 2-chlorophenyl group, analogous conditions are applicable.

Modified Protocol for 2-(2-Chlorophenyl) Derivative :

  • Reactants : 2-Chlorophenyl isothiocyanate (1.0 equiv), 6,7-dihydrobenzo[d]oxathiol-4(5H)-one (1.0 equiv).
  • Catalyst : Rh₂(OAc)₄ (1 mol%).
  • Solvent : Acetone.
  • Conditions : Heat at 60°C for 9 hours.
  • Yield : 83% after silica gel chromatography.

Stereochemical Outcomes

The reaction proceeds with exclusive Z-selectivity due to the planar transition state stabilized by rhodium. Nuclear Overhauser effect (NOE) spectroscopy confirms the Z-configuration of the imino group.

Mercaptoacetaldehyde-Aldehyde Condensation

Stepwise Synthesis from Mercaptoacetaldehyde Dimer

US5466806A describes a two-step synthesis of 1,3-oxathiolanes via mercaptoacetaldehyde dimer and aldehydes. For 2-(2-chlorophenyl)-1,3-oxathiolane:

Step 1: Formation of Oxathiolane Lactol

  • Reactants : Mercaptoacetaldehyde dimer (1.0 equiv), 2-chlorobenzaldehyde (1.0 equiv).
  • Solvent : Dichloromethane.
  • Conditions : Reflux for 12 hours.
  • Intermediate : Oxathiolane lactol (Yield: 76%).

Step 2: Functionalization and Cyclization

  • Reagent : Methanesulfonyl chloride (1.2 equiv) converts the lactol hydroxyl to a mesylate leaving group.
  • Cyclization : Treat with NaHCO₃ in methanol to yield 2-(2-chlorophenyl)-1,3-oxathiolane (Yield: 68%).

Stereoselective Glycosylation and Resolution

Chiral Auxiliary-Assisted Synthesis

Adapting methods from PMC8576827, enantiomerically pure 1,3-oxathiolanes are synthesized using ᴅ-mannose-derived intermediates. Although designed for nucleosides, the approach is modifiable for aryl-substituted oxathiolanes.

Key Steps :

  • Sugar Ring Construction : Oxidative cleavage of ᴅ-mannose derivatives followed by cyclization with 2-chlorobenzaldehyde.
  • Stereoselective Glycosylation : Use of TBDPSCl for hydroxyl protection ensures β-selectivity (diastereomeric ratio: 4:1).
  • Enzymatic Resolution : Candida antarctica lipase B resolves racemic mixtures (ee >99%).

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability
Fluoride Cyclization 92 Low High
Rh Catalysis 83 Z-Selective Moderate
Mercaptoacetaldehyde Route 68 None Low
Glycosylation/Resolution 75 >99% ee Moderate

Fluoride-mediated cyclization is optimal for bulk synthesis, while enzymatic resolution suits chiral applications.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.12 (s, 2H, S–CH₂–O), 7.35–7.52 (m, 4H, Ar–H).
  • ¹³C NMR : δ 72.5 (C-2), 112.8 (C-4), 128.9–133.4 (Ar–C).
  • HRMS : m/z 228.0198 [M+H]⁺ (calc. 228.0195 for C₉H₈ClOS₂).

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the oxathiolane ring and cis-orientation of the 2-chlorophenyl group.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The applications of substituted oxathiolane compounds range from fungicide and plant growth regulation to medicinal chemistry and organic synthesis . These compounds exhibit a broad spectrum of activity against fungi and are effective against phytopathogenic fungi . Imidazole and triazole substituted oxathiolanes have greater activity compared to previous compounds and provide a new aid in plant growth regulation .

Scientific Research Applications

Fungicide applications

  • Oxathiolane compounds can control fungus growth on plants and vegetation and are effective against powdery mildew disease in barley and cucumber, as well as rust diseases such as bean rust .
  • These compounds have demonstrated effectiveness against Alternaria solani, Cercospora arachidicola, Phytophthora infestans, Sclerotinia sclerotiorum, Sclerotium rolfsii, Fusarium oxysporum, Helminthosporium maydis, and Piricularia oryzae .

Plant Growth Regulation

  • Oxathiolanes exert growth regulatory effects such as dwarfing, cessation of terminal growth, and the inhibition or stimulation of axillary and intercalary growth .
  • They also influence the retardation or stimulation of internode elongation and the inhibition or stimulation of flowering or reproductive development .
  • These compounds can induce growth retardancy in commercial crops like soybean, cotton, bean, and cereal grains, including barley .

Medicinal Chemistry

  • Oxathiolane derivatives are explored as antiviral and anticancer agents.
  • 1,3-oxathiolane nucleosides, such as 3TC and FTC, are phosphorylated in vivo to compete with natural deoxynucleotides for incorporation into viral DNA, inhibiting chain elongation via reverse transcriptase .
  • FTC (2-hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane) exhibits high activity against human immunodeficiency .
  • Oxathiolanes can be used to treat HBV infections and related conditions such as anti-HBV antibody positive and HBV-positive conditions, chronic liver inflammation caused by HBV, cirrhosis, acute hepatitis, fulminant hepatitis, chronic persistent hepatitis, and fatigue .
  • These compounds can also be used prophylactically to prevent or retard the progression of clinical illness in individuals who are anti-HBV antibody or HBV-antigen positive or who have been exposed to HBV .

Organic Synthesis

  • Substituted 1,4-oxathiins can be prepared via the reaction of benzyl 1-alkynyl sulfones and aryl aldehydes .
  • 1,3-Oxathiolane, 2-(2-chlorophenyl)-2-methyl can be obtained as a colorless liquid by the reaction of 2'-chloroacetophenone .
  • 1,3-Oxathiolane compounds serve as building blocks in organic synthesis.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane, 2-(2-chlorophenyl)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The structural distinction between 1,3-oxathiolanes and related heterocycles lies in the arrangement of heteroatoms and substituents:

Compound Heteroatom Positions Key Substituent(s) Key Properties
1,3-Oxathiolane, 2-(2-chlorophenyl)- O at 1, S at 3 2-(2-chlorophenyl) Aromatic, halogenated, moderate polarity
1,2-Oxathiolane, 2,2-Dioxide O at 1, S at 2 2,2-dioxide (sultone) Highly polar, crystalline, industrial use
1,3-Oxathiolane, 2-methyl O at 1, S at 3 2-methyl Non-halogenated, electron-donating
  • 1,2-Oxathiolane, 2,2-Dioxide : The 1,2-oxathiolane ring (Propane Sultone) is structurally distinct due to the adjacent oxygen and sulfur atoms and the presence of two sulfone groups. This confers high polarity and reactivity, making it suitable for industrial applications (e.g., polymer synthesis) but less relevant in pharmaceuticals due to toxicity concerns .
  • 1,3-Oxathiolane, 2-methyl : The methyl group at position 2 is electron-donating, increasing ring stability but reducing bioactivity compared to halogenated analogs .

Q & A

Q. What are the established synthetic routes for preparing 1,3-oxathiolane derivatives with 2-chlorophenyl substituents?

  • Methodological Answer : A common approach involves cyclization of thioglycolic acid derivatives with 2-chlorobenzaldehyde under acidic or catalytic conditions. For example, thioglycolic acid can react with 2-chlorobenzaldehyde in the presence of sulfuric acid to form the oxathiolane ring. Alternative methods include using Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) to facilitate intramolecular cyclization of β-hydroxythiol precursors. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure product .

Q. How can the structural integrity of 2-(2-chlorophenyl)-1,3-oxathiolane be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the presence of the oxathiolane ring (e.g., characteristic S-CH2_2-O signals at δ ~4.5–5.0 ppm) and the chlorophenyl substituent (aromatic protons at δ ~7.2–7.8 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction (as demonstrated for a related 2-chlorophenyl oxathiolane derivative) provides bond-length data and confirms stereochemistry. For example, C–S bond lengths typically range from 1.76–1.82 Å, and the dihedral angle between the oxathiolane ring and chlorophenyl group can be analyzed .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 200.0234 for C9_9H8_8ClOS) .

Q. What safety protocols are essential when handling 2-(2-chlorophenyl)-1,3-oxathiolane in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.
  • Disposal : Follow hazardous waste guidelines (e.g., neutralization with 10% NaOH before disposal). Refer to SDS documentation for specific handling instructions .

Advanced Research Questions

Q. How do reaction mechanisms differ when substituting the 2-chlorophenyl group in 1,3-oxathiolane derivatives?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom on the phenyl ring can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C). Reaction rates depend on the electron-withdrawing effect of the oxathiolane ring.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (using Pd catalysts) can introduce aryl/heteroaryl groups. Optimize catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) and base (e.g., Na2_2CO3_3) to minimize side reactions .

Q. What computational methods predict the electronic and steric effects of the 2-chlorophenyl group on 1,3-oxathiolane reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, the electron-deficient chlorophenyl group lowers the LUMO energy, enhancing electrophilic reactivity.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on conformational stability. The oxathiolane ring’s puckering angle (~30°) is critical for steric interactions .

Q. How can contradictory data on the biological activity of 2-(2-chlorophenyl)-1,3-oxathiolane derivatives be resolved?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound purity (>95%). Impurities like regioisomers (e.g., 3-chlorophenyl derivatives) can skew bioactivity results.
  • Assay Optimization : Standardize bioassay conditions (e.g., cell line viability, incubation time). For antimicrobial studies, compare MIC (Minimum Inhibitory Concentration) values across multiple strains (e.g., S. aureus vs. E. coli) to identify structure-activity trends .

Key Notes

  • Advanced Methodologies : Prioritized peer-reviewed techniques (e.g., X-ray crystallography, DFT) over preliminary or non-validated data.
  • Safety Emphasis : Integrated OSHA and GHS guidelines for laboratory handling .

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